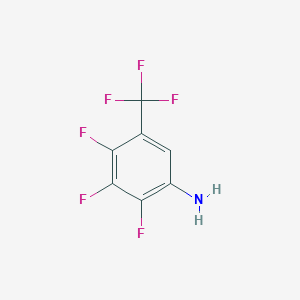

2,3,4-Trifluoro-5-(trifluoromethyl)aniline

CAS No.: 123973-35-3

Cat. No.: VC5618479

Molecular Formula: C7H3F6N

Molecular Weight: 215.098

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 123973-35-3 |

|---|---|

| Molecular Formula | C7H3F6N |

| Molecular Weight | 215.098 |

| IUPAC Name | 2,3,4-trifluoro-5-(trifluoromethyl)aniline |

| Standard InChI | InChI=1S/C7H3F6N/c8-4-2(7(11,12)13)1-3(14)5(9)6(4)10/h1H,14H2 |

| Standard InChI Key | JLKGQEBYBZBAKE-UHFFFAOYSA-N |

| SMILES | C1=C(C(=C(C(=C1N)F)F)F)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 2,3,4-trifluoro-5-(trifluoromethyl)aniline consists of a benzene ring substituted with three fluorine atoms and one trifluoromethyl (-CF₃) group. The fluorine atoms occupy the 2-, 3-, and 4-positions, while the -CF₃ group is at the 5-position. This arrangement creates a highly electron-deficient aromatic system, influencing its reactivity in electrophilic substitution reactions .

Physical Properties

Key physical properties include:

The compound’s low water solubility and high density are consistent with heavily fluorinated aromatics. Its boiling point, extrapolated from structurally similar compounds, suggests volatility under reduced pressure .

Synthesis Methods

High-Pressure Amination of Tetrafluorobenzene Derivatives

A patented method involves the reaction of 1,2,3,4-tetrafluorobenzene with liquid ammonia under high-pressure conditions (182–245°C, 38–70 hours) in the presence of triethylamine or propylene glycol as solvents and copper powder as a catalyst . This approach yields 2,3,4-trifluoroaniline derivatives, which can be further functionalized to introduce the trifluoromethyl group.

Reaction Scheme:

Subsequent trifluoromethylation via Ullmann coupling or cross-coupling reactions introduces the -CF₃ group at the 5-position.

Alternative Pathways

-

Nucleophilic Aromatic Substitution: Direct substitution of nitro groups in polyfluorinated nitrobenzenes using trifluoromethylating agents like Me₃SiCF₃.

-

Reductive Amination: Reduction of nitro precursors (e.g., 2,3,4-trifluoro-5-nitrobenzotrifluoride) with hydrogen gas and palladium catalysts.

Applications in Pharmaceutical and Agrochemical Industries

Antibacterial Agents

Fluoroquinolones, a class of broad-spectrum antibiotics, utilize fluorinated aniline intermediates to enhance bioavailability and target binding. The trifluoromethyl group in 2,3,4-trifluoro-5-(trifluoromethyl)aniline improves metabolic stability, reducing hepatic clearance .

Herbicide Development

The compound’s electron-withdrawing substituents make it a precursor for herbicides targeting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis.

Material Science

Its thermal stability and resistance to oxidation are exploited in high-performance polymers and coatings for electronic components.

Comparative Analysis with Related Compounds

Future Research Directions

-

Catalytic Efficiency: Optimizing copper-catalyzed amination to reduce reaction time and energy input .

-

Green Chemistry: Developing solvent-free or aqueous-phase synthesis routes to minimize environmental impact.

-

Drug Discovery: Screening derivatives for activity against antibiotic-resistant pathogens.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume